molecular formula C13H11N3O4S B5778222 N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide

N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide

Cat. No. B5778222
M. Wt: 305.31 g/mol
InChI Key: VLLWDDDYNDQJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide, also known as NAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAT is a thiosemicarbazide derivative that has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is not fully understood. However, several studies have suggested that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported to have several biochemical and physiological effects. One of the significant effects is its ability to inhibit the activity of HDACs. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce cell cycle arrest and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. However, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has some limitations, including its low solubility in water, which makes it challenging to administer in vivo.

Future Directions

There are several future directions for research on N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. One of the significant areas of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Additionally, studies are needed to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in treating other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is a thiosemicarbazide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been synthesized using various methods and has shown promising results in several studies. It has been reported to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide and investigate its potential in treating other diseases.

Synthesis Methods

The synthesis of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported using several methods, including the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of triethylamine. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Another method involves the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide.

Scientific Research Applications

N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-tumor activity. Several studies have reported that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

N'-[2-(4-nitrophenyl)acetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-12(14-15-13(18)11-2-1-7-21-11)8-9-3-5-10(6-4-9)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLWDDDYNDQJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Thiophene-2-carboxylic acid N'-[2-(4-nitro-phenyl)-acetyl]-hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.